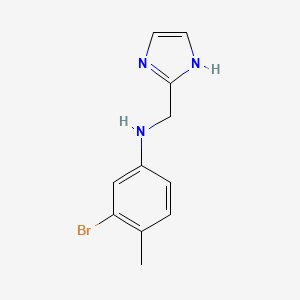
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a chemical compound that features a bromine atom, an imidazole ring, and a methylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylaniline and 2-bromo-1H-imidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to obtain a product suitable for further applications.
化学反应分析
Types of Reactions
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
科学研究应用
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
Similar Compounds
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-6-methylaniline
Uniqueness
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the methylaniline group can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC 名称 |
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12BrN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI 键 |
USUSTQXQAKIFKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)

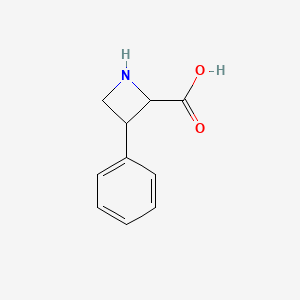
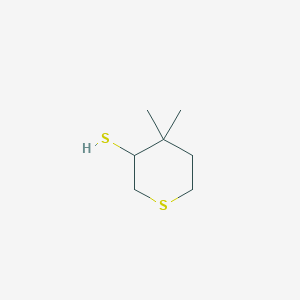
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

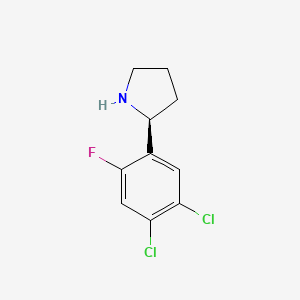
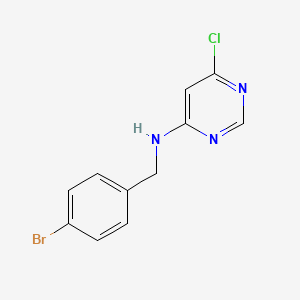
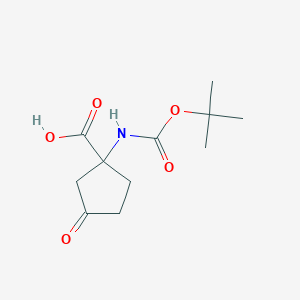
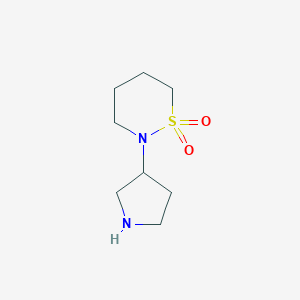
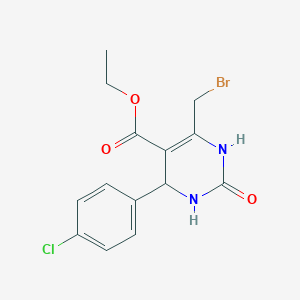
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
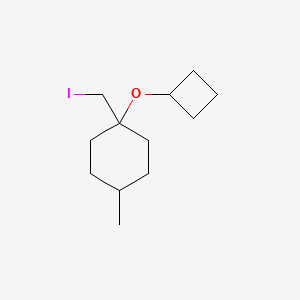
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
